molecular formula C15H17N3O2 B2962151 N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1105237-44-2

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2962151
CAS No.: 1105237-44-2
M. Wt: 271.32
InChI Key: UTPSXGZFMOAVPL-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is intended for research purposes to investigate novel therapeutic agents, particularly against drug-resistant bacterial pathogens and in oncology. The 1,3,4-oxadiazole core is a stable aromatic heterocycle that serves as a key pharmacophore, with its bioactivity often modulated by the substituents at the 2- and 5- positions . The benzyl group at the 5-position is a common feature in many bioactive oxadiazoles, while the cyclopentanecarboxamide moiety at the 2-position may influence the compound's lipophilicity and binding affinity. Compounds within this chemical class have demonstrated potent antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with some analogs exhibiting minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Furthermore, certain N-(1,3,4-oxadiazol-2-yl)benzamides have shown promising activity against the Gram-negative pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, highlighting the potential of this scaffold to address urgent antibiotic resistance threats . Research into the mechanism of action of related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides suggests they may function as multi-targeting agents, potentially disrupting bacterial membrane potential, regulating iron homeostasis (siderophore biosynthesis), and affecting the synthesis of essential proteins and cell wall components . Beyond infectious disease, the 1,3,4-oxadiazole scaffold is being actively explored in cancer research . Some derivatives have been identified as inhibitors of the NF-κB signaling pathway, a key regulator of cell survival and proliferation in cancers like hepatocellular carcinoma, thereby inducing apoptosis and exerting antiproliferative effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(12-8-4-5-9-12)16-15-18-17-13(20-15)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPSXGZFMOAVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the cyclization of acylhydrazides with carboxylic acids. One common method includes the reaction of benzyl hydrazine with cyclopentanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . The reaction mixture is then purified using chromatography techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Dehydrating Agents: Phosphorus oxychloride, polyphosphoric acid.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different chemical and biological properties .

Scientific Research Applications

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with nucleic acids and proteins, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences and biological activities between N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide and analogous compounds from the literature:

Compound Class Core Heterocycle Substituents/Linkages Reported Bioactivity Potency/Notes
Target Compound 1,3,4-Oxadiazole Benzyl, cyclopentanecarboxamide Not explicitly reported Hypothesized enhanced stability due to oxadiazole ring
N′-5-Tetrazolyl-N-aroyl thioureas Tetrazole Aroyl thiourea Herbicidal, plant growth regulation Moderate to high activity (e.g., compound 1a-1j )
N-5-Tetrazolyl-N′-aroyl ureas Tetrazole Aroyl urea Plant growth regulation (auxin/cytokinin-like) High activity (e.g., 2h , 2j , 2m )
N-(1H-3-Carboxy-triazol-5-yl)-N′-aroxyacetyl ureas 1,2,4-Triazole Aroxyacetyl urea, carboxylic acid Plant growth regulation Moderate activity; solubility influenced by carboxyl group

Key Comparisons:

Heterocyclic Core
  • 1,3,4-Oxadiazole vs. Tetrazole/Triazole: The 1,3,4-oxadiazole ring in the target compound is less polar than tetrazole or triazole rings, which may enhance metabolic stability and bioavailability. Triazoles (e.g., in ) offer additional sites for functionalization but may introduce steric hindrance.
Substituent Effects
  • Benzyl vs. However, aryl groups with electron-donating (e.g., methoxy in 2h ) or electron-withdrawing (e.g., bromo in 2j ) substituents in analogs enhance activity by modulating electronic and steric properties.
Linkage Type
  • Amide vs. Urea/Thiourea: The amide linkage in the target compound is less flexible than urea/thiourea linkages in , possibly restricting conformational freedom and enhancing target specificity. Urea/thiourea derivatives exhibit stronger hydrogen-bonding capacity, which may explain their pronounced plant growth-regulating activities .

Biological Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

This compound has the following chemical structure and properties:

  • Molecular Formula : C_{15}H_{16}N_{4}O_{2}
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. The following sections summarize key findings:

1. Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have demonstrated activity against various bacterial strains and fungi. In a study assessing the antimicrobial efficacy of oxadiazole derivatives, it was found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Inhibition of Enzymatic Activity

This compound has been studied for its potential as an inhibitor of specific enzymes. In particular, its activity against monoamine oxidase (MAO) has been highlighted in related oxadiazole compounds.

A study indicated that certain oxadiazole derivatives could selectively inhibit MAO-B with low nanomolar IC50 values. While specific data for this compound is limited, the structural similarities suggest potential for similar activity.

3. Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

In an experimental model using lipopolysaccharide (LPS)-induced inflammation in macrophages, derivatives showed a significant reduction in TNF-alpha and IL-6 levels. This suggests that this compound may possess similar anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial efficacy. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Enzyme Inhibition

A comparative analysis with known MAO inhibitors revealed that structurally similar oxadiazole compounds exhibited IC50 values in the low nanomolar range. This suggests that further investigation into this compound may yield promising results as a selective MAO-B inhibitor.

Q & A

Advanced Question

  • Target selection : Prioritize enzymes with known oxadiazole interactions (e.g., LOX, AChE) .
  • Docking software : AutoDock Vina or Schrödinger Suite for ligand-protein docking .
  • Key parameters :
    • Grid box centered on active sites (e.g., AChE: residues Ser203, His447) .
    • Scoring functions (e.g., MM-GBSA) to rank binding affinities .
  • Validation : Compare with co-crystallized ligands (e.g., PDB ID: 4EY7) .

How should researchers address contradictions in bioactivity data across studies?

Advanced Question
Contradictions may stem from assay conditions or compound purity. Mitigation strategies:

  • Replicate experiments : Under identical conditions (pH, temperature, substrate concentration) .
  • Purity validation : HPLC (≥95% purity) and elemental analysis .
  • Statistical analysis : Use ANOVA or t-tests to assess significance of variations .

What structural modifications enhance the bioactivity of oxadiazole-carboxamide derivatives?

Advanced Question
SAR Insights :

  • Benzyl substitution : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring enhance LOX inhibition .
  • Cyclopentane modification : Bulky substituents (e.g., methyl groups) improve hydrophobic interactions with enzyme pockets .
  • Oxadiazole replacement : Thiadiazole analogs show reduced stability but higher solubility .

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